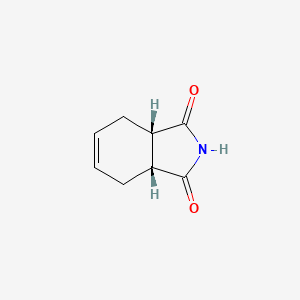

cis-1,2,3,6-Tetrahydrophthalimide

Description

The exact mass of the compound this compound is 151.063328530 g/mol and the complexity rating of the compound is 221. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041220 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-48-3, 27813-21-4 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboximide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-cyclohexene-1,2-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide: Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of cis-1,2,3,6-tetrahydrophthalimide, a pivotal chemical intermediate in the synthesis of agrochemicals and a foundational scaffold for pharmaceutical research. This document delves into the molecule's core chemical properties, stereospecific synthesis, and spectroscopic signature. We explore its chemical reactivity, highlighting pathways for derivatization, and contextualize its significance within the broader landscape of drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Introduction: The Significance of the Cyclic Imide Scaffold

Cyclic imides are a class of heterocyclic compounds characterized by a-CO-N(R)-CO- functional group. This structural motif is of paramount importance in medicinal and agricultural chemistry due to its unique combination of properties. The imide proton is weakly acidic, and the planar, rigid structure, coupled with its hydrogen bonding capabilities, allows it to serve as a versatile pharmacophore.

Molecules incorporating the cyclic imide structure exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and herbicidal properties.[1][2] this compound (THPI) is a prominent member of this family. It is not an end-product therapeutic itself but serves as a crucial building block. Its most well-known application is as the direct precursor to the widely used agricultural fungicide, Captan.[3][4] Understanding the chemistry of THPI is therefore essential for chemists working on the synthesis of these fungicides and for researchers aiming to leverage this scaffold to develop novel bioactive molecules.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the molecule is (3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione.[5][6] The "cis" designation refers to the stereochemistry at the bridgehead carbons, where the hydrogen atoms are on the same face of the cyclohexene ring. This specific conformation is a direct and predictable outcome of its synthesis via a Diels-Alder reaction.

Below is a diagram of the chemical structure of this compound.

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][5][6] |

| CAS Number | 1469-48-3 | [5] |

| Appearance | Pale yellow or light beige to yellow-brownish powder or flakes | [3] |

| Melting Point | 129-133 °C | [3] |

| Boiling Point | 142-146 °C at 2 Torr | [3] |

| Flash Point | 178 °C (closed cup) | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 11.69 ± 0.20 (Predicted) | [3] |

| InChI Key | CIFFBTOJCKSRJY-OLQVQODUSA-N | |

| SMILES | C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | [5] |

Synthesis and Manufacturing

The industrial synthesis of this compound is a robust two-step process. The causality behind this approach is rooted in the efficiency and high stereoselectivity of the Diels-Alder reaction for the initial ring formation, followed by a classical imidation reaction.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The foundational step is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[7] This reaction is highly stereospecific. The cis geometry of the dienophile is retained in the product, and the reaction proceeds preferentially through an endo transition state, which places the anhydride ring underneath the diene, resulting in the desired cis stereochemistry at the newly formed ring junction.[7]

Experimental Protocol:

-

Rationale for Diene Source: While 1,3-butadiene is a gas and difficult to handle, 3-sulfolene serves as a stable, solid precursor. Upon heating, it undergoes a reversible retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide in situ, allowing for controlled reaction conditions.[7]

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride (1.0 eq) and a suitable high-boiling solvent like xylene.

-

Add 3-sulfolene (1.1 eq).

-

Heat the mixture to reflux (approx. 140 °C). The 3-sulfolene will decompose to release 1,3-butadiene, which is consumed immediately by the maleic anhydride. The SO₂ gas safely vents through the condenser.

-

Maintain reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization of the product.

-

Collect the white, crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by vacuum filtration, wash with cold petroleum ether, and dry. Yields are typically high (>90%).

Step 2: Imidation of the Anhydride

The conversion of the cyclic anhydride to the corresponding imide involves reaction with a nitrogen source. This proceeds via a two-stage mechanism: nucleophilic attack by ammonia (or its equivalent) on a carbonyl carbon to open the anhydride ring, forming an amic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the stable five-membered imide ring.[8]

Experimental Protocol:

-

Combine the cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) and a nitrogen source such as urea (0.6 eq) or ammonium carbonate in a flask.

-

Heat the mixture, without solvent, to a temperature above the melting point of the anhydride (e.g., 140-160 °C).

-

The mixture will melt, and the reaction will proceed with the evolution of gas (CO₂ if using urea, or CO₂ and H₂O if using ammonium carbonate).

-

Maintain the temperature for 1-2 hours until gas evolution ceases.

-

Cool the mixture. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or water to yield pure this compound.[3]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on standard spectroscopic techniques. The expected spectral features provide a reliable fingerprint for the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is dominated by features of the imide and cyclohexene moieties. The interpretation is aided by comparison to related structures like N-hydroxyphthalimide.[9]

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| ~3200 | N-H stretch | Medium, Broad |

| ~3050 | =C-H stretch (alkene) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1770 | C=O symmetric stretch | Strong |

| ~1700 | C=O asymmetric stretch | Very Strong |

| ~1650 | C=C stretch (alkene) | Weak-Medium |

| ~1350 | C-N stretch | Medium |

The two distinct carbonyl peaks are characteristic of a cyclic imide system due to symmetric and asymmetric stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry.

-

¹H NMR: The molecule's symmetry results in a relatively simple spectrum.

-

~10-11 ppm (1H, broad singlet): The imide N-H proton. Its chemical shift is concentration-dependent.

-

~5.8 ppm (2H, multiplet): The two olefinic protons (-CH=CH-).

-

~3.3 ppm (2H, multiplet): The two methine protons at the ring junction (CO-CH -).

-

~2.6 ppm (4H, multiplet): The four allylic protons (-CH₂ -CH=).

-

-

¹³C NMR:

-

~178 ppm: The two equivalent carbonyl carbons (C =O).

-

~125 ppm: The two equivalent olefinic carbons (-C H=C H-).

-

~40 ppm: The two equivalent methine carbons (-C H-CO).

-

~25 ppm: The two equivalent allylic carbons (-C H₂-).

-

Chemical Reactivity and Derivatization Potential

The structure of THPI offers three primary sites for chemical modification, making it a versatile synthetic intermediate.

Caption: Key reaction pathways for this compound.

-

The Imide N-H Proton: The proton on the nitrogen is acidic (pKa ≈ 11.7) and can be readily deprotonated by a suitable base (e.g., hydroxides, carbonates). The resulting anion is a potent nucleophile, enabling a wide range of N-substitution reactions. This is the most common reaction pathway and is fundamental to its use. The synthesis of Captan, for example, involves the reaction of the THPI anion with trichloromethanesulfenyl chloride.[4]

-

The Cyclohexene Double Bond: The C=C double bond can undergo typical alkene reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) reduces the double bond to yield the corresponding saturated cis-hexahydrophthalimide.

-

Epoxidation: Reaction with peroxy acids like m-CPBA will form the epoxide, a useful intermediate for further functionalization.[10]

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond is also possible.

-

-

The Carbonyl Groups: The imide functionality is relatively stable, but under harsh conditions (e.g., strong acid or base hydrolysis), the ring can be opened to form the corresponding dicarboxylic acid derivative.

Relevance in Agrochemical and Pharmaceutical Research

While the primary industrial use of THPI is in agrochemicals, the tetrahydrophthalimide scaffold is of significant interest to the pharmaceutical industry.

-

Agrochemicals: THPI is the key intermediate in the production of captan and captafol, which are broad-spectrum dicarboximide fungicides used to protect a wide variety of crops.[3] More recently, novel tetrahydrophthalimide derivatives have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase (PPO), a validated target for herbicides.[11]

-

Pharmaceuticals & Drug Development: The phthalimide group is a known "privileged structure" in medicinal chemistry. The famous (and infamous) drug thalidomide features this core. Modern research has moved beyond this legacy, exploring phthalimide and its hydrogenated analogs for a range of therapeutic applications. Derivatives have shown promise as:

-

Anti-inflammatory agents: Modulating the production of inflammatory cytokines like TNF-α.[1]

-

Anticonvulsants: Acting on the central nervous system.

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1]

-

Anticancer agents: The imide structure is a core component of drugs like Lenalidomide, used in cancer therapy.[2]

-

The THPI scaffold offers a more three-dimensional and flexible alternative to the flat, aromatic phthalimide ring, which can be advantageous for achieving specific binding interactions with biological targets.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

-

Avoid formation of dust and aerosols.[12]

-

Wash hands thoroughly after handling.[12]

-

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12]

-

Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[12]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and valuable scaffold with a proven track record in agrochemistry and significant potential in pharmaceutical development. Its efficient and stereospecific synthesis, coupled with well-defined reactivity at multiple sites, allows for the creation of diverse molecular libraries. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the design of next-generation fungicides, herbicides, and therapeutic agents.

References

-

Matias, K. M., et al. (2022). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. Pest Management Science. Available at: [Link]

-

Jackson, D. N., et al. (2018). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. MDPI. Available at: [Link]

-

da Silva, G. V. J., et al. (2018). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wang, B., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Kanaoka, Y. (1977). Photoreactions of cyclic imides. Examples of synthetic organic photochemistry. Accounts of Chemical Research. Available at: [Link]

-

Asadi, A., et al. (2014). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Journal of the Serbian Chemical Society. Available at: [Link]

-

Liu, Z., et al. (2020). Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(ii) catalytic systems. RSC Advances. Available at: [Link]

-

Reddy, T. S., et al. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Iniaghe, O. M., et al. (2011). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

da Silva, P. B., et al. (2021). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. MDPI. Available at: [Link]

-

Cope, A. C., & Herrick, E. C. (1951). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

-

NIST. (n.d.). 1,2,3,6-Tetrahydrophthalimide. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Lab Videos. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

-

Fiuza, M., et al. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC. Available at: [Link]

-

Malev, V. V., et al. (2023). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. Available at: [Link]

-

Galkin, K. I., et al. (2016). Green synthesis of non-planar scaffolds from 5-hydroxymethylfurfural. Green Chemistry. Available at: [Link]

-

Alkali Scientific. (n.d.). This compound, 1 X 100 g (T14206-100G). Available at: [Link]

-

PubChem. (n.d.). 1,2,3,6-Tetrahydrophthalimide. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]

-

Pearson+. (n.d.). Furan and maleimide undergo a Diels–Alder reaction at 25 °C. Pearson. Available at: [Link]

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu( ii ) catalytic systems - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10422D [pubs.rsc.org]

- 3. This compound | 1469-48-3 [chemicalbook.com]

- 4. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation | MDPI [mdpi.com]

- 13. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide (CAS 1469-48-3)

Introduction

cis-1,2,3,6-Tetrahydrophthalimide, identified by the CAS number 1469-48-3, is a pivotal chemical intermediate with significant applications in the agrochemical and pharmaceutical industries.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical and physical properties, synthesis, analytical methodologies, and key applications, with a particular focus on its role as a precursor in the synthesis of fungicides and its relevance in drug discovery.

Chemical Identity and Structure

This compound is a dicarboximide derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[2][3] Its structure is characterized by a cyclohexene ring fused to a pyrrolidine-2,5-dione ring. The "cis" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the ring system.

-

IUPAC Name: (3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione[3][4]

-

Synonyms: cis-4-Cyclohexene-1,2-dicarboximide, cis-Tetrahydrophthalimide[2][3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Appearance | White to pale yellow or light beige crystalline powder | [1][5] |

| Melting Point | 129-133 °C (lit.) | [1][6] |

| Boiling Point | 142-146 °C at 2 Torr | [1] |

| Flash Point | 178 °C (closed cup) | [6] |

| Solubility | Soluble in methanol | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through a Diels-Alder reaction.[7] This powerful and widely used reaction in organic chemistry involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring.[7]

The Diels-Alder Approach

In the case of this compound, the synthesis involves the reaction between 1,3-butadiene (the diene) and maleimide (the dienophile). The concerted mechanism of the Diels-Alder reaction ensures the formation of the cis-stereoisomer.

Caption: Diels-Alder synthesis of this compound.

A Generalized Laboratory-Scale Synthesis Protocol:

The following protocol outlines a typical laboratory procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: A pressure-rated reaction vessel is charged with maleimide and a suitable solvent, such as toluene or xylene. The choice of a high-boiling point solvent is to facilitate the reaction, which often requires elevated temperatures.

-

Introduction of Diene: 1,3-Butadiene, which is a gas at room temperature, is carefully introduced into the sealed reaction vessel. The vessel is cooled to ensure the butadiene liquefies and dissolves in the solvent, maximizing its concentration for the reaction.

-

Thermal Conditions: The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C. This thermal energy is necessary to overcome the activation energy of the Diels-Alder reaction. The pressure inside the vessel will increase due to the vapor pressure of the solvent and the gaseous reactant.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Workup and Isolation: Upon completion, the reaction vessel is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product is often a solid.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. This process removes unreacted starting materials and any byproducts, yielding a product of high purity. A patent describes a method that after cooling, a large number of white granular crystals precipitate and are filtered to yield a pure product.[1]

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Applications in Agrochemicals

A primary and well-established application of this compound is as a key intermediate in the synthesis of fungicides, most notably Captan and Captafol.[1][8]

Synthesis of Captan

Captan, a widely used non-systemic fungicide, is synthesized by the reaction of this compound with trichloromethanesulfenyl chloride in the presence of a base, such as sodium hydroxide.[9][10] The imide proton of the tetrahydrophthalimide is acidic and is readily deprotonated by the base to form an anion, which then acts as a nucleophile, attacking the sulfur atom of the trichloromethanesulfenyl chloride and displacing a chloride ion.

Sources

- 1. This compound | 1469-48-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 1469-48-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of cis-1,2,3,6-Tetrahydrophthalimide

This guide provides an in-depth exploration of the essential physical properties of cis-1,2,3,6-tetrahydrophthalimide, a compound of significant interest in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the fundamental characteristics of this molecule and provides detailed, field-proven methodologies for their determination. The protocols described herein are presented to ensure technical accuracy and reproducibility, forming a self-validating system for the characterization of this compound.

Introduction: The Significance of this compound

This compound, a derivative of isoindole, serves as a crucial intermediate in the synthesis of various organic compounds, including fungicides like Captan.[1] Its molecular structure, arising from the Diels-Alder reaction between 1,3-butadiene and maleimide, imparts specific physical characteristics that are critical for its handling, purification, and application in further synthetic endeavors. A thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. These values represent the foundational data for the experimental protocols that follow.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3][4] |

| CAS Number | 1469-48-3 | [1][2][3][5] |

| Appearance | Pale yellow or light beige to yellow-brownish powder or flakes.[1] | [1][5] |

| Melting Point | 129-133 °C | [1][5][6] |

| Boiling Point | 142-146 °C at 2 Torr | [1] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |

| Flash Point | 178 °C | [1][5] |

Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for the precise determination of the physical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[6] The tube is tapped gently to ensure the sample is tightly packed at the bottom.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (approximately 1-2 °C per minute) near the expected melting point for an accurate measurement.[7]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample.[6][7]

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of this compound in various solvents is a key parameter for its purification by recrystallization and for its use in solution-phase reactions. It has been reported to be soluble in methanol.[1]

Experimental Protocol (Qualitative):

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

Solvent Addition: The solvent to be tested (e.g., methanol, acetone, acetonitrile) is added dropwise while agitating the mixture.[8]

-

Observation: The amount of solvent required to completely dissolve the solid is noted. This provides a qualitative measure of solubility.

Experimental Protocol (Quantitative):

-

Saturated Solution Preparation: A supersaturated solution is prepared by adding an excess of the solid to a known volume of the solvent at a constant temperature. The mixture is stirred for an extended period to ensure equilibrium is reached.[3]

-

Filtration: The undissolved solid is removed by filtration.

-

Analysis: A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.[2]

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.

Causality of Experimental Choices:

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.[9]

-

Equilibrium: Allowing sufficient time for the solution to become saturated ensures that the maximum amount of solute has dissolved.[3]

Density Determination

While a predicted density is available, experimental verification is important for applications where bulk properties are critical. The displacement method is a common and accurate technique.[10]

Experimental Protocol:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[11]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the final volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[10]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.[10]

Causality of Experimental Choices:

-

Insoluble Liquid: The liquid used for displacement must not dissolve the solid to ensure an accurate volume measurement.

-

Accurate Measurements: The precision of the density determination is directly dependent on the accuracy of the mass and volume measurements.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg).[5]

-

Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a transparent pellet.[5]

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[5]

Expected Absorptions:

-

N-H Stretch: A peak is expected in the region of 3200 cm⁻¹, characteristic of the imide N-H bond.

-

C=O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the carbonyl groups in the imide ring are anticipated around 1700 cm⁻¹.

-

C=C Stretch: A peak for the alkene C=C bond should appear around 1650 cm⁻¹.

Caption: FT-IR Spectroscopy Workflow (KBr Pellet Method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12][13] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.[13]

Expected ¹H NMR Signals:

-

N-H Proton: A broad singlet for the imide proton.

-

Olefinic Protons: Signals for the two protons of the double bond.

-

Allylic Protons: Resonances for the protons adjacent to the double bond.

-

Methine Protons: Signals for the two protons at the ring junction.

Expected ¹³C NMR Signals:

-

Carbonyl Carbons: Signals for the two equivalent carbonyl carbons.

-

Olefinic Carbons: Resonances for the two carbons of the double bond.

-

Allylic Carbons: Signals for the two carbons adjacent to the double bond.

-

Methine Carbons: Resonances for the two carbons at the ring junction.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule.[14]

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[15]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[14][16]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.[14]

Expected Results:

-

Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (151.16 m/z) should be observed.[4]

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule will be present, which can be used to confirm the structure.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[5][8] Avoid the formation of dust and aerosols.[5] In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Conclusion

The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. This guide provides a comprehensive overview of these properties and the experimental protocols necessary for their verification. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for the successful application of this compound in research and development.

References

-

This compound | C8H9NO2 | CID 92888 - PubChem. (n.d.). Retrieved from [Link]

-

1,2,3,6-Tetrahydrophthalimide - NIST WebBook. (n.d.). Retrieved from [Link]

-

1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem. (n.d.). Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

-

Acquiring 1H and 13C Spectra. (2018, September 28). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

How to measure the density of a solid and a liquid - Chemistry Online. (2023, February 12). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

How do you determine the solubility of a solid? - Quora. (2021, December 12). Retrieved from [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19). Retrieved from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

-

Measuring Solubility | Secondaire - Alloprof. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

-

Experiment 1 - Density, Measurement, & Error. (n.d.). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. quora.com [quora.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. chemistry-online.com [chemistry-online.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. jascoinc.com [jascoinc.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

Spectral data (NMR, IR, MS) of cis-1,2,3,6-Tetrahydrophthalimide

An In-depth Spectroscopic Guide to cis-1,2,3,6-Tetrahydrophthalimide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS 1469-48-3), a molecule of significant interest as a synthetic intermediate and a metabolite of certain fungicides.[1][2] Intended for researchers, chemists, and quality control professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. By integrating established spectral data with mechanistic interpretations, this guide serves as an authoritative reference for the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₉NO₂, is a dicarboximide featuring a cyclohexene ring fused to a five-membered imide ring.[3][4] The cis stereochemistry refers to the relative orientation of the two hydrogen atoms at the bridgehead positions (3a and 7a), which are on the same side of the ring system. This specific arrangement is a direct consequence of its common synthesis via a Diels-Alder reaction between 1,3-butadiene and maleimide. Understanding this rigid, bicyclic structure is fundamental to interpreting its spectroscopic output, as the spatial relationships between atoms dictate the observed chemical shifts, coupling constants, and vibrational modes.

Figure 1: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see four distinct signals corresponding to the imide proton (N-H), the olefinic protons (=C-H), the bridgehead protons (C-H at the ring junction), and the allylic protons (-CH₂-).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Multiplicity |

| N-H | ~10.5 - 11.5 | Broad Singlet | 1H | The imide proton is acidic and often exchanges, leading to a broad signal. Its highly deshielded nature is due to the electron-withdrawing effect of the two adjacent carbonyl groups. |

| H -5, H -6 | ~5.6 - 5.8 | Singlet / Narrow Multiplet | 2H | These olefinic protons are in a symmetrical environment. Their chemical shift is characteristic of protons on a carbon-carbon double bond. They appear as a singlet or a very narrow multiplet because their coupling to the allylic protons is often minimal and they are chemically equivalent. |

| H -3a, H -7a | ~3.0 - 3.2 | Singlet / Narrow Multiplet | 2H | These bridgehead methine protons are adjacent to the electron-withdrawing carbonyl groups, shifting them downfield. Their cis relationship and symmetry make them chemically equivalent. |

| H -4, H -7 | ~2.3 - 2.5 | Singlet / Narrow Multiplet | 4H | These allylic methylene protons are also in a symmetrical environment. Their signal appears as a singlet or narrow multiplet due to the molecule's symmetry. |

Note: Spectral data are typically acquired in solvents like DMSO-d₆ or CDCl₃. The exact chemical shifts, particularly for the N-H proton, can vary with solvent and concentration.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing four distinct signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |

| C =O (C1, C2) | ~178 - 182 | The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atoms. |

| C =C (C5, C6) | ~125 - 128 | These sp²-hybridized carbons of the double bond appear in the characteristic olefinic region of the spectrum. |

| C -H (C3a, C7a) | ~40 - 42 | These sp³-hybridized methine carbons are shifted downfield from typical alkanes because of their proximity to the electron-withdrawing imide group. |

| -C H₂- (C4, C7) | ~23 - 25 | These sp³-hybridized methylene carbons are in a typical aliphatic region, serving as a key upfield marker in the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of this compound is dominated by features characteristic of the imide group and the cyclohexene ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3200 - 3400 | N-H Stretch | Imide (N-H) | A strong, often broad, absorption in this region is a definitive indicator of the N-H bond in the imide ring. |

| ~1750 - 1780 | C=O Asymmetric Stretch | Imide (C=O) | The imide group displays two distinct carbonyl stretching bands. This higher frequency band corresponds to the asymmetric stretching mode. |

| ~1680 - 1720 | C=O Symmetric Stretch | Imide (C=O) | The lower frequency band is due to the symmetric stretching of the two carbonyl groups. The presence of both bands is a classic signature of a cyclic imide. |

| ~1640 - 1660 | C=C Stretch | Alkene (C=C) | A medium-to-weak absorption in this region confirms the presence of the carbon-carbon double bond within the six-membered ring. |

| ~2850 - 3050 | C-H Stretch | Alkene & Alkane | This region contains overlapping signals from the sp² C-H bonds of the alkene and the sp³ C-H bonds of the saturated portion of the ring. |

Note: IR spectra can be obtained via various techniques, such as KBr pellets or as a nujol mull, which may slightly influence peak positions and shapes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

Molecular Ion and Fragmentation

The nominal molecular weight of C₈H₉NO₂ is 151 g/mol .[3][6] In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 151. The most characteristic fragmentation pathway for this molecule is a retro-Diels-Alder reaction, which is the microscopic reverse of its synthesis. This pathway involves the cleavage of the cyclohexene ring to eject a neutral molecule of 1,3-butadiene (C₄H₆, 54 Da), leaving a stable radical cation of maleimide.

| m/z | Ion/Fragment | Proposed Identity | Interpretation |

| 151 | [M]⁺˙ | Molecular Ion | Confirms the molecular weight of the compound. |

| 97 | [M - C₄H₆]⁺˙ | Maleimide radical cation | This is the base peak or a very prominent peak resulting from the characteristic retro-Diels-Alder fragmentation. Its presence is strong evidence for the tetrahydrophthalimide core structure. |

| 79 | [C₆H₇]⁺ | Protonated benzene | A common fragment in cyclic systems, potentially arising from a more complex rearrangement. |

| 68 | [C₄H₄O]⁺˙ | Furan radical cation | A smaller fragment resulting from further breakdown of the imide ring. |

digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];parent [label="this compound\n[M]⁺˙\nm/z = 151"]; fragment1 [label="Maleimide Cation\n[C₄H₃NO₂]⁺˙\nm/z = 97", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral [label="1,3-Butadiene\nC₄H₆ (neutral loss)", shape=plaintext, fontcolor="#EA4335"];

parent -> fragment1 [label="Retro-Diels-Alder"]; parent -> neutral [style=dashed, arrowhead=none]; }

Figure 2: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols & Workflow

Acquiring high-quality, reproducible data is paramount. The following outlines standardized methodologies for the spectroscopic analysis of this compound.

General Analytical Workflow

Figure 3: General workflow for the spectroscopic characterization of the target compound.

Step-by-Step Methodologies

A. NMR Sample Preparation and Acquisition (¹H and ¹³C)

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the spectra using standard instrument parameters for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz). Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

B. IR Spectroscopy (KBr Pellet Method)

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

C. Mass Spectrometry (GC-MS Method)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any volatile impurities. Use a suitable temperature program (e.g., ramping from 100 °C to 250 °C) and a non-polar column.

-

The eluted compound enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework, confirming the cis stereochemistry and molecular symmetry. Infrared spectroscopy offers rapid verification of the critical imide and alkene functional groups, while mass spectrometry confirms the molecular weight and reveals a characteristic retro-Diels-Alder fragmentation pattern. Together, these techniques provide a robust, multi-faceted analytical package for the unambiguous identification and quality assessment of this compound, essential for its application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,6-Tetrahydrophthalimide. National Center for Biotechnology Information. [Link]

-

NIST. 1,2,3,6-Tetrahydrophthalimide. NIST Chemistry WebBook. [Link]

-

NIST. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-. NIST Chemistry WebBook. [Link]

Sources

- 1. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1469-48-3 [chemicalbook.com]

- 3. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound(1469-48-3) 1H NMR [m.chemicalbook.com]

- 6. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]

cis-1,2,3,6-Tetrahydrophthalimide: A Comprehensive Technical Guide to the Primary Metabolite of the Fungicide Captan

Abstract

This technical guide provides an in-depth exploration of cis-1,2,3,6-tetrahydrophthalimide (THPI), the principal metabolite of the widely used phthalimide fungicide, Captan. Designed for researchers, toxicologists, and professionals in drug development and environmental science, this document details the formation, toxicological profile, environmental fate, and analytical methodologies pertinent to THPI. By synthesizing current scientific literature, this guide offers a comprehensive resource for understanding the significance of THPI in the context of Captan exposure and risk assessment.

Introduction to Captan: A Broad-Spectrum Fungicide

Captan, chemically known as N-(trichloromethylthio)-4-cyclohexene-1,2-dicarboximide, is a non-systemic, broad-spectrum fungicide that has been integral to agriculture since the 1950s for controlling a wide array of fungal diseases in fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action is as a multi-site contact fungicide, inhibiting fungal spore germination and growth by disrupting essential enzymatic processes, particularly those containing thiol groups, which are crucial for fungal respiration.[3][4] Captan is valued for its protective and curative actions, offering a preventative shield on plant surfaces.[1][5]

The Metabolic Journey: From Captan to THPI

The primary metabolic and degradation pathway of Captan involves the cleavage of its sulfonamide (N-S) bond. This chemical transformation leads to the formation of two main products: this compound (THPI) and the highly reactive thiophosgene.[3][6] This process is a critical determinant of Captan's environmental persistence and its toxicological profile.

The Hydrolytic Conversion Pathway

The hydrolysis of Captan to THPI is a rapid process, particularly in aqueous environments and under neutral to alkaline conditions.[7][8] This rapid degradation is a key factor in the environmental fate of Captan, with its half-life in soil being relatively short, ranging from less than one to ten days.[3] The resulting THPI is more persistent, with a soil half-life of 5.4 to 20 days.[3] This conversion is not limited to the environment; it also occurs during food processing, such as winemaking, where the acidity of must and wine facilitates the degradation of Captan to THPI.[9][10]

Diagram 1: Metabolic Pathway of Captan to THPI

Caption: Hydrolytic degradation of Captan to its primary metabolites.

Toxicological Profile of THPI

A crucial aspect of understanding the implications of Captan use is the toxicological assessment of its metabolites. THPI, being the major metabolite, has been the subject of several toxicological studies.

Acute Toxicity

Compared to its parent compound, THPI exhibits significantly lower acute toxicity. The oral LD50 of THPI in mammals is reported to be 2,000 mg/kg, classifying it as practically non-toxic.[3] In contrast, Captan has a higher acute toxicity. This difference is critical for risk assessment, as the rapid conversion of Captan to the less toxic THPI mitigates some of the immediate toxicological concerns.

Ecotoxicity

The ecotoxicological profile of THPI also shows a lower level of concern compared to Captan. For instance, THPI is practically non-toxic to aquatic organisms like the rainbow trout and Daphnia magna.[3] This is in stark contrast to Captan, which is highly to very highly toxic to many aquatic species.[3]

| Organism | Test | Captan Toxicity | THPI Toxicity |

| Mammals | Oral LD50 | Moderately Toxic | Practically Non-toxic (2,000 mg/kg)[3] |

| Rainbow Trout | 96-hr LC50 | Highly to Very Highly Toxic | Practically Non-toxic (>120,000 µg/L)[3] |

| Daphnia magna | 48-hr LC50 | Moderately Toxic | Practically Non-toxic (>113 mg/L)[3] |

Table 1: Comparative Toxicity of Captan and THPI

Human Biomonitoring and Exposure

Urinary analysis of THPI has been established as a reliable method for biomonitoring occupational exposure to Captan.[3][11][12] Following oral administration in human volunteers, THPI is rapidly excreted in the urine, with the majority eliminated within the first 24 hours.[3][11] This makes THPI a valuable biomarker for assessing recent exposure to Captan.[13] Toxicokinetic models have been developed to better understand the relationship between Captan exposure and urinary THPI levels.[12] These models indicate that after oral exposure, a significant portion of Captan is degraded in the gastrointestinal tract.[13]

Analytical Methodologies for THPI Detection

The accurate quantification of THPI is paramount for regulatory compliance, exposure assessment, and food safety. Various analytical techniques have been developed and validated for the determination of THPI in diverse matrices.

Chromatographic Techniques

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the predominant methods for THPI analysis.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a traditional and robust method for THPI analysis.[9] However, a significant challenge with GC-based methods is the thermal degradation of the parent compound, Captan, in the hot injector port, which can artificially inflate the measured concentration of THPI.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To circumvent the issues of thermal degradation, LC-MS/MS methods have been developed.[14][15][16] These methods offer higher specificity and sensitivity and avoid the thermal stress on the analyte.

Diagram 2: General Workflow for THPI Analysis

Caption: A generalized workflow for the analysis of THPI in various matrices.

Standard Protocol: QuEChERS Extraction for THPI in Produce

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Objective: To extract THPI from a fruit or vegetable matrix for subsequent LC-MS/MS analysis.

Materials:

-

Homogenized sample (10-15 g)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

-

Centrifuge and centrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the salt mixture (6 g MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate tribasic dihydrate, 0.75 g sodium citrate dibasic sesquihydrate).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Rationale: The use of a buffered extraction system helps to maintain a stable pH, which is crucial for the stability of pH-sensitive pesticides like Captan. The d-SPE cleanup step effectively removes interfering matrix components such as organic acids, sugars, and pigments, leading to a cleaner extract and improved analytical performance.

Regulatory Landscape and Residue Definitions

The regulatory status of Captan and its metabolite THPI is dynamic and varies by region. A significant development in some jurisdictions, such as the European Union, has been the inclusion of THPI in the residue definition for Captan for certain commodities.[17][18] This means that for compliance purposes, the sum of Captan and THPI (expressed as Captan) is considered. This has profound implications for analytical laboratories and the agricultural industry, as methods must be capable of accurately quantifying both compounds. In the United States, tolerances for Captan and its metabolite THPI are established for various agricultural commodities.[19][20]

Conclusion

This compound is an integral component in the comprehensive evaluation of the fungicide Captan. Its formation through the rapid hydrolysis of the parent compound significantly influences the environmental fate and overall toxicological profile of Captan residues. As a stable and readily detectable biomarker, THPI plays a crucial role in human exposure assessment. The evolution of analytical methodologies, particularly the shift towards LC-MS/MS, has enabled more accurate and reliable quantification of THPI, which is essential for enforcing regulatory limits, especially where the residue definition includes both the parent compound and its primary metabolite. This guide provides a foundational understanding for researchers and professionals to navigate the complexities associated with THPI in the context of agricultural and environmental science.

References

- Captan - Oregon St

- Captan - Active Ingredient Page - Chemical Warehouse.

- Agrochemical update: new captan restriction on use - The Australian Wine Research Institute.

- Peer review of the pesticide risk assessment of the active substance captan - PMC.

- How Captan Protects Crops from Fungal Diseases Effectively - JIN DUN CHEMISTRY.

- Captan Human Health Risk Assessment DP No.

- Captan 50 - Advanced Fungicide for Effective Crop Protection - UPL.

- Captan: Human Health Risk Seeping Document in Support of Registration Review.

- Captan Fungicide: Uses, Mode of Action, and Safety Guidelines - YouTube.

- 40 CFR § 180.103 - Captan; tolerances for residues. - Law.Cornell.Edu.

- Final addendum to the Draft Assessment Report (DAR).

- CAPTAN (007) EXPLANATION Captan has been evaluated several times since the initial evaluation in 1965.

- GC-ITMS determination and degradation of captan during winemaking - PubMed.

- Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS - eurl-pesticides.eu.

- Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed.

- Full scan confirmation of tetrahydrophthalimide in whole milk using gas chromatography/ion trap mass spectrometry - PubMed.

- GC-ITMS Determination and Degradation of Captan during Winemaking - ResearchG

- Rates of Chemical Reactions of Captan and Folpet - ResearchG

- Quantification of Residues of Folpet and Captan in QuEChERS Extracts - eurl-pesticides.eu.

- Toxicokinetic modeling of captan fungicide and its tetrahydrophthalimide biomarker of exposure in humans - PubMed.

- Toxicokinetic modeling of captan fungicide and its tetrahydrophthalimide biomarker of exposure in humans | Request PDF - ResearchG

- 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem.

- A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD M

- Chemical structures of captan and two of its human metabolites.

- Analysis of Captan/THPI and of Folpet/PI via QuEChERS and LC-MS/MS - eurl-pesticides.eu.

- 40 CFR 180.103 -- Captan; tolerances for residues. - eCFR.

- 157 CAPTAN (007)

- EU Pesticides D

- Captan Metabolism in Humans Yields two Biomarkers, Tetrahydrophthalimide (THPI) and Thiazolidine-2-Thione-4-Carboxylic Acid (TTCA) in Urine - SciSpace.

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.

- This compound | C8H9NO2 | CID 92888 - PubChem.

- Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models.

- This compound - LGC Standards.

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. How Captan Protects Crops from Fungal Diseases Effectively [jindunchemical.com]

- 3. npic.orst.edu [npic.orst.edu]

- 4. youtube.com [youtube.com]

- 5. upl-ltd.com [upl-ltd.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. focalpointbg.com [focalpointbg.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicokinetic modeling of captan fungicide and its tetrahydrophthalimide biomarker of exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. lcms.cz [lcms.cz]

- 16. EURL | Single Residue Methods | Analysis of Captan/THPI and of Folpet/PI via QuEChERS and LC-MS/MS [eurl-pesticides.eu]

- 17. awri.com.au [awri.com.au]

- 18. EU Pesticides Database [ec.europa.eu]

- 19. 40 CFR § 180.103 - Captan; tolerances for residues. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 20. eCFR :: 40 CFR 180.103 -- Captan; tolerances for residues. [ecfr.gov]

An In-depth Technical Guide to the Toxicological Profile of cis-1,2,3,6-Tetrahydrophthalimide

Introduction

Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is a primary metabolite of the widely used phthalimide fungicides, captan and folpet. While the toxicological profiles of the parent compounds have been extensively studied, the safety assessment of their metabolites is crucial for a comprehensive understanding of their potential human health and environmental risks. This technical guide provides a detailed toxicological profile of this compound, synthesizing available data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation and risk assessment.

The toxicological significance of THPI is intrinsically linked to the mechanism of action of its parent compounds. The fungicidal and, to a large extent, the toxicological activities of captan and folpet are attributed to the reactivity of the trichloromethylthio (–SCCl₃) moiety. This group readily reacts with thiols, such as glutathione, leading to the release of thiophosgene and subsequent cellular damage. Upon metabolism, this reactive moiety is cleaved, yielding the stable and less reactive THPI. Therefore, a central theme of this guide is the comparative toxicology of THPI and its parent compounds, highlighting how the absence of the –SCCl₃ group in THPI dramatically alters its toxicological profile.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | cis-4-Cyclohexene-1,2-dicarboximide | |

| CAS Number | 1469-48-3 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 136-140 °C | |

| Water Solubility | Data not readily available | |

| LogP (octanol-water partition coefficient) | Data not readily available |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound have been primarily studied in the context of exposure to its parent compound, captan.

Absorption

Following oral administration of captan to rats, it is rapidly metabolized in the gastrointestinal tract, with THPI being a major metabolite found in the duodenum, blood, and urine[1]. Human volunteer studies involving oral ingestion of captan showed that plasma levels of THPI progressively increase, reaching peak concentrations approximately 10 hours post-dosing[2]. Dermal absorption of captan is low, with only a small fraction of the applied dose being recovered as THPI in the urine[3].

Distribution

Once absorbed, THPI is distributed throughout the body. Studies in rats administered radiolabelled captan have shown the presence of THPI and its further metabolites in various tissues[4].

Metabolism

Captan is rapidly degraded in the presence of thiols, such as glutathione, to THPI and a reactive thiophosgene moiety[1][5]. This initial breakdown is a critical detoxification step, as the high reactivity of the trichloromethylthio group is responsible for the parent compound's toxicity[5][6]. THPI itself can be further metabolized through hydroxylation of the cyclohexene ring[7].

Caption: Metabolic pathway of Captan to THPI.

Excretion

THPI and its metabolites are primarily excreted in the urine. In a study with rats given an oral dose of THPI, 75% of the administered radioactivity was excreted in the urine and 15% in the feces within 48 hours[7]. Human volunteer studies have shown that after oral administration of captan, THPI has a mean elimination half-life of approximately 11.7 to 13.43 hours[2][3]. Following dermal application of captan, the elimination half-life of THPI was longer, around 18.7 to 21.27 hours, likely due to slower absorption through the skin[3].

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in mammals has been reported to be greater than 2,000 mg/kg[8]. In contrast, the parent compound captan has an oral LD50 in rats of over 9,000 mg/kg, also indicating low acute toxicity[8].

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation[9].

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Genotoxicity

A critical point of differentiation between captan and THPI is their genotoxic potential. Captan has been shown to be mutagenic in various in vitro assays, such as the Ames test[1][10]. This mutagenicity is directly linked to the trichloromethylthio group and its reaction with DNA[1]. However, the genotoxicity of captan is significantly reduced or absent in in vivo studies. This is because captan is rapidly degraded in the presence of thiols in the blood and tissues, preventing it from reaching the DNA of target cells in its active form[1][11].

Importantly, the metabolite This compound (THPI) has been shown to be non-genotoxic in both Ames tests and in vivo assays[10]. This provides strong evidence that the genotoxic potential of captan resides solely in the trichloromethylthio moiety and is not a property of the stable phthalimide ring structure.

Carcinogenicity

The carcinogenicity of captan has been a subject of extensive study. High doses of captan have been shown to cause tumors in the duodenum of mice[1]. The US EPA has classified captan as a "probable human carcinogen" (Group B2)[8]. However, the scientific consensus is evolving, with evidence suggesting a non-genotoxic mode of action for captan-induced carcinogenicity, linked to chronic irritation and regenerative cell proliferation in the mouse duodenum[1][4].

Given that THPI is not genotoxic and lacks the irritant properties of captan, it is not expected to be carcinogenic. The carcinogenic risk associated with captan exposure is therefore considered to be from the parent compound and not its metabolite, THPI.

Reproductive and Developmental Toxicity

Due to a structural similarity to the known human teratogen thalidomide, captan has been investigated for reproductive and developmental toxicity. However, studies in several animal species, including rabbits which are sensitive to thalidomide, have shown that captan is not teratogenic[8]. Developmental effects, such as delayed fetal ossification, have been observed at high doses of captan that also caused maternal toxicity.

There is no direct data on the reproductive and developmental toxicity of this compound. However, given its lower overall toxicity profile compared to captan, and the fact that the structural alerts for teratogenicity in thalidomide are not directly comparable to the simple imide structure of THPI, it is considered to have a low potential for reproductive and developmental toxicity[5].

Experimental Protocols

The following are detailed, step-by-step methodologies for key genotoxicity assays relevant to the toxicological assessment of this compound. These protocols are based on established OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471